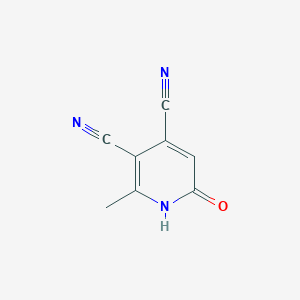

2-Methyl-6-oxo-1,6-dihydro-3,4-pyridinedicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Medicinal Chemistry and Drug Development Anticancer Properties: Researchers have investigated the compound’s potential as an anticancer agent. It has shown inhibitory effects on certain cancer cell lines.

- In agricultural research, this compound has demonstrated an antidote effect against the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) in sunflower seedlings . Its potential as a protective agent against herbicide toxicity is noteworthy.

Herbicide Antidote

Anticorrosion Properties

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .

Mode of Action

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound increases the intracellular level of Urd . This leads to a decrease in cell proliferation, primarily through cell cycle arrest and senescence .

Biochemical Pathways

The action of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile affects the biochemical pathway involving uridine. By inhibiting the hUP1 enzyme, the compound disrupts the normal metabolism of uridine, leading to an increase in its intracellular concentration . This affects various cellular processes, including RNA synthesis, which is a crucial part of cell proliferation .

Pharmacokinetics

The compound’s ability to inhibit the hUP1 enzyme suggests that it can effectively reach its target within cells .

Result of Action

The molecular and cellular effects of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile’s action include a decrease in cell proliferation, primarily through cell cycle arrest and senescence . This is achieved by increasing the intracellular level of Urd, which disrupts normal cellular processes such as RNA synthesis .

Propiedades

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c1-5-7(4-10)6(3-9)2-8(12)11-5/h2H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNLNCFGFXMTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=O)N1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)

![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)

![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide](/img/structure/B2569042.png)